molecular formula C10H13NO2 B1265494 2-Amino-3-phenylbutanoic acid CAS No. 2260-12-0

2-Amino-3-phenylbutanoic acid

Cat. No.: B1265494
CAS No.: 2260-12-0
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

2-Amino-3-phenylbutanoic acid has been explored in quantum computational and spectroscopic studies. Raajaraman et al. (2019) conducted a study involving density functional theory (DFT) calculations and experimental spectroscopic analyses (FT-IR, FT-Raman, UV–Visible spectra) on derivatives of 2-phenylbutanoic acid, including this compound. This research focused on understanding the molecular geometry, vibrational frequencies, and non-linear optical (NLO) properties of these compounds. The study also employed molecular docking methods to identify potential drug candidates among these molecules (Raajaraman, Sheela, & Muthu, 2019).

Vibrational Spectra Analysis

In 2020, Charanya et al. reported a combined experimental and theoretical study on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. The research provided insights into the vibrational spectra based on potential energy distribution of each mode, aiding in the interpretation of IR and Raman spectra. The study also examined the non-linear optical properties of the compound, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthesis of Derivatives

The synthesis of derivatives of γ-aminobutyric acid, including 4-amino-3-phenylbutanoic acid, was explored by Vasil'eva et al. (2016). The study highlighted methods for synthesizing substituted aminobutyric acids, which are of interest for their pharmacological properties. The research demonstrated acid hydrolysis of oxopyrrolidinecarboxylic acids as a viable method for preparing targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Systems Biocatalysis Approach

Hernández et al. (2017) utilized a systems biocatalysis approach for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, demonstrating the potential of biocatalytic processes in synthesizing amino acid derivatives. This research employed a cyclic cascade combining an aldol reaction with a transamination, using enzymes like class II pyruvate aldolase from E. coli (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).

Vibrational Spectra of Zwitterionic Forms

Yalagi (2022) conducted a study on the vibrational spectra of zwitterionic 3-aminobutanoic acid, providing insights into the stable zwitterionic monomer and dimer structures in a water solvent medium. This research contributes to the understanding of amino acids in their zwitterionic form (Yalagi, 2022).

Mechanism of Action

Safety and Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While the exact future directions for 2-Amino-3-phenylbutanoic acid are not specified in the search results, it’s worth noting that similar compounds have been used in the treatment of copper and lead poisoning , indicating potential uses in medical treatments.

Biochemical Analysis

Biochemical Properties

2-Amino-3-phenylbutanoic acid plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with several enzymes and proteins, including GABA receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound has been shown to interact with other biomolecules such as glutamate receptors, further influencing neurotransmission and synaptic plasticity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which can lead to reduced neuronal excitability and potential neuroprotective effects. This compound also influences gene expression by modulating the activity of transcription factors involved in stress response and synaptic function. Furthermore, this compound impacts cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with GABA receptors. By acting as a GABA receptor agonist, it enhances the receptor’s inhibitory function, leading to decreased neuronal excitability. Additionally, this compound can inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of inhibitory neurotransmitters. Changes in gene expression are also observed, with this compound influencing the transcription of genes related to synaptic plasticity and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and neuroprotective effects, while higher doses can lead to sedation and potential toxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes. Excessive doses can result in adverse effects such as respiratory depression and motor impairment, underscoring the need for careful dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as GABA transaminase, which is involved in the catabolism of GABA. This interaction can lead to altered levels of GABA and other related metabolites, affecting overall neurotransmitter balance. Additionally, this compound may influence metabolic flux through pathways involving glutamate and other amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters that facilitate its uptake into neuronal cells. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it exerts its effects on neurotransmission. The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific transporter expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the synaptic cleft and synaptic vesicles, where it modulates neurotransmitter release and receptor activity. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments. Additionally, its localization within mitochondria and other organelles can influence cellular energy metabolism and stress response pathways .

Properties

IUPAC Name

2-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260-12-0
Record name 2-Amino-3-phenylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-phenylbutanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-3-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-3-phenylbutanoic acid interact with its target and what are the downstream effects?

A: this compound, also known as α-methylphenylalanine, acts as a phenylalanine analogue and interferes with phenylalanine metabolism. [, ] One of its primary mechanisms of action involves inhibiting the incorporation of phenylalanine into proteins. [] Additionally, research in Anacystis nidulans, a type of blue-green algae, has shown that this compound can be used to select for mutant strains with altered DAHP synthetase activity. [] DAHP synthetase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, in bacteria, fungi, and plants. By inhibiting this enzyme, this compound disrupts the production of these essential amino acids.

Q2: Can you elaborate on the specific effects of this compound on DAHP synthetase activity observed in the Anacystis nidulans study?

A: The study identified three types of Anacystis nidulans mutants resistant to this compound. [] The first type showed no change in DAHP synthetase activity compared to the wild-type strain. The second type exhibited significantly reduced DAHP synthetase activity. Interestingly, the third mutant type possessed a DAHP synthetase enzyme that was less sensitive to inhibition by tyrosine. This suggests that this compound may bind to and inhibit DAHP synthetase similarly to tyrosine, and the mutations alter the enzyme's binding site to reduce this inhibition. Further kinetic studies with the purified enzymes from the wild-type and feedback-insensitive strains revealed differences in their apparent constants and the nature of inhibition by tyrosine. [] These findings highlight the potential of this compound as a tool for investigating the regulation and feedback mechanisms of aromatic amino acid biosynthesis.

Q3: Research has shown that this compound can influence the metabolism of radioactive phenylalanine in rats. Could you explain this interaction?

A: When co-administered with radiolabeled phenylalanine in rats, this compound was found to accelerate the catabolism of the labeled phenylalanine. [] This was evidenced by increased radioactivity in urine and, in some cases, expired CO2. This suggests that the presence of this compound may enhance the breakdown of phenylalanine or its conversion into other metabolites that are more readily excreted. Furthermore, the study demonstrated that this compound reduced the incorporation of radioactive phenylalanine into tissue proteins, further supporting its role in disrupting phenylalanine utilization. []

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